molecular formula C15H16FNO2S B5267536 N-(2-fluorobenzyl)-2,4-dimethylbenzenesulfonamide

N-(2-fluorobenzyl)-2,4-dimethylbenzenesulfonamide

Cat. No.: B5267536
M. Wt: 293.4 g/mol
InChI Key: GAKDIMHHPZLKQN-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-2,4-dimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound features a sulfonamide group attached to a 2,4-dimethylbenzenesulfonyl moiety, with a 2-fluorobenzyl substituent. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.

Preparation Methods

The synthesis of N-(2-fluorobenzyl)-2,4-dimethylbenzenesulfonamide typically involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 2-fluorobenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

N-(2-fluorobenzyl)-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.

    Reduction: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The fluorine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Scientific Research Applications

N-(2-fluorobenzyl)-2,4-dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and certain types of cancer.

    Industry: It is used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing the synthesis of folic acid in bacteria. This leads to the bacteriostatic effect of the compound. In cancer research, the compound may interfere with specific signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

N-(2-fluorobenzyl)-2,4-dimethylbenzenesulfonamide can be compared with other sulfonamide derivatives, such as:

    N-(2-chlorobenzyl)-2,4-dimethylbenzenesulfonamide: Similar structure but with a chlorine substituent instead of fluorine, which may affect its reactivity and biological activity.

    N-(2-methylbenzyl)-2,4-dimethylbenzenesulfonamide: Contains a methyl group instead of fluorine, leading to different chemical and biological properties.

    N-(2,4-difluorobenzyl)-2,4-dimethylbenzenesulfonamide:

These comparisons highlight the unique properties of this compound, particularly its specific interactions and reactivity due to the presence of the fluorine atom.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2S/c1-11-7-8-15(12(2)9-11)20(18,19)17-10-13-5-3-4-6-14(13)16/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKDIMHHPZLKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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